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Compound of Interest

Compound Name: 1,3-Dibromo-1,3-dichloroacetone

Cat. No.: B15073203 Get Quote

Spectroscopic Profile of 1,3-Dihaloacetones: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-

dihaloacetones, with a focus on 1,3-dibromo-1,3-dichloroacetone and its closely related

analogs, 1,3-dichloroacetone and 1,3-dibromoacetone. This document is intended to serve as a

valuable resource for researchers and professionals engaged in organic synthesis, drug

development, and materials science by consolidating available spectroscopic information,

experimental methodologies, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data for 1,3-Dibromo-1,3-
dichloroacetone
Direct and comprehensive spectroscopic data for 1,3-dibromo-1,3-dichloroacetone is not

widely available in public databases. However, a key reference points to the characterization of

this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹³C NMR spectrum of 1,3-dibromo-1,3-dichloroacetone has been reported. The spectrum

was acquired in deuterated chloroform (CDCl₃) as the solvent[1]. Further details from the full

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15073203?utm_src=pdf-interest
https://www.benchchem.com/product/b15073203?utm_src=pdf-body
https://www.benchchem.com/product/b15073203?utm_src=pdf-body
https://www.benchchem.com/product/b15073203?utm_src=pdf-body
https://www.benchchem.com/product/b15073203?utm_src=pdf-body
https://www.benchchem.com/product/b15073203?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/DBMe4ZgowG9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


spectrum require access to specialized databases.

Spectroscopic Data for Comparative Analysis
Due to the limited availability of data for 1,3-dibromo-1,3-dichloroacetone, the following

sections present spectroscopic information for the related compounds, 1,3-dichloroacetone and

1,3-dibromoacetone. This data provides a basis for understanding the spectroscopic

characteristics of α,α'-dihaloacetones.

1,3-Dichloroacetone
1,3-Dichloroacetone is a crystalline solid used in the synthesis of citric acid and as an

intermediate in organic synthesis.[2][3]

Table 1: NMR Spectroscopic Data for 1,3-Dichloroacetone

Nucleus Solvent Chemical Shift (δ) ppm

¹H Not Specified 4.33

¹³C CDCl₃ 46.1, 197.8

Table 2: Infrared (IR) Spectroscopy Data for 1,3-Dichloroacetone

Wavenumber (cm⁻¹) Assignment

1740 C=O Stretch

1420 CH₂ Bend

1290 CH₂ Wag

780 C-Cl Stretch

Table 3: Mass Spectrometry Data for 1,3-Dichloroacetone
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m/z Relative Intensity Assignment

126 Base Peak [M]⁺ (Molecular Ion)

77 High [CH₂ClCO]⁺

49 High [CH₂Cl]⁺

1,3-Dibromoacetone
1,3-Dibromoacetone is a related compound where the chlorine atoms are replaced by bromine.

It is also used as an intermediate in organic synthesis.

Table 4: NMR Spectroscopic Data for 1,3-Dibromoacetone

Nucleus Solvent Chemical Shift (δ) ppm

¹H CDCl₃ 4.15

¹³C CDCl₃ 33.5, 195.2

Experimental Protocols
The acquisition of spectroscopic data follows standardized laboratory procedures. Below are

generalized methodologies for obtaining NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in

a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and inserted into the

spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz.

For ¹³C NMR, a frequency of 75-150 MHz is common. Chemical shifts are reported in parts per

million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: A small amount of the solid sample is ground with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a

suitable solvent (e.g., CCl₄, CS₂) can be prepared and placed in a liquid cell.[4] The sample is

then placed in the beam of an IR spectrometer, and the spectrum is recorded over the range of

4000-400 cm⁻¹.
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Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass

spectrometer. For electron ionization (EI) mass spectrometry, the sample is vaporized and

bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The

resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: A generalized workflow for chemical synthesis, purification, and subsequent

spectroscopic analysis and data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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